5-methyl-1H-pyrazole-3-carboxamide
Overview
Description
5-Methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C5H6N2O2 . It is an important organic synthesis intermediate . It has also been identified as a CB 1 cannabinoid receptor antagonist .
Synthesis Analysis
The synthesis of pyrazole compounds, including 5-methyl-1H-pyrazole-3-carboxamide, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of novel pyrazole carboxamides were synthesized through multi-step reactions from ethyl acetoacetate and triethyl orthoformate .Molecular Structure Analysis
The molecular structure of 5-methyl-1H-pyrazole-3-carboxamide is based on a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazole compounds, including 5-methyl-1H-pyrazole-3-carboxamide, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Scientific Research Applications
Anticancer Properties
5-methyl-1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their anticancer activities. One study found that these derivatives exhibit antiproliferative effects on cancer cells and possess DNA-binding interactions, which could play a role in their antitumor mechanisms. A specific compound, pym-5, showed high DNA-binding affinity, suggesting its potential as a DNA-targeting anticancer agent (Lu et al., 2014).
Antiviral Activity
Another study explored the anti-TMV (Tobacco Mosaic Virus) activity of novel bis-pyrazole compounds, which include derivatives of 5-methyl-1H-pyrazole-3-carboxamide. Some of these compounds demonstrated significant inactivation effects against TMV, indicating their potential use in plant protection and antiviral applications (Zhang et al., 2012).
Antimicrobial and Pesticidal Applications
Derivatives of 5-methyl-1H-pyrazole-3-carboxamide synthesized via microwave-assisted methods have shown promising bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. These compounds provide efficient alternatives for various agricultural and pharmaceutical applications (Hu et al., 2011).
Antitumor Activity and SAR
Research has also been conducted on the synthesis of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, which showed in vitro antitumor activities against various human cancer cell lines. The structure-activity relationship (SAR) of these compounds was examined to understand their antitumor properties better (Hafez et al., 2013).
Nematocidal Properties
Furthermore, some fluorine-containing pyrazole carboxamides, which are derivatives of 5-methyl-1H-pyrazole-3-carboxamide, exhibited good nematocidal activity against Meloidogyne incognita, a species of nematode. This indicates their potential use in controlling nematode infestations in agriculture (Zhao et al., 2017).
Inhibitory Activity Against Plasmodium falciparum
A study on tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates, related to 5-methyl-1H-pyrazole-3-carboxamide, revealed their inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase, suggesting potential applications in malaria treatment (Strašek et al., 2019)
Future Directions
Pyrazole compounds, including 5-methyl-1H-pyrazole-3-carboxamide, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, they could be considered as a precursor structure for further design of pesticides and other bioactive compounds .
properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWQCNJAZPEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297805 | |
Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-pyrazole-3-carboxamide | |
CAS RN |
4027-56-9 | |
Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4027-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501297805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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